[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound that features a thiazole ring, a carbamoyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of a thiazole derivative with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a catalyst or base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamoyl group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
meta-Chloroperoxybenzoic acid: An oxidizing agent used in organic synthesis.
(3-Chloropropyl)trimethoxysilane: Used for surface modification of materials.
tert-Butyl carbamate: A carbamate ester used in various chemical reactions.
Uniqueness
[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its combination of a thiazole ring and a carbamoyl group, which imparts specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)13-5-4-8(15)14-9-12-6-7-18-9/h6-7H,4-5H2,1-3H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDCIHEGAQKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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